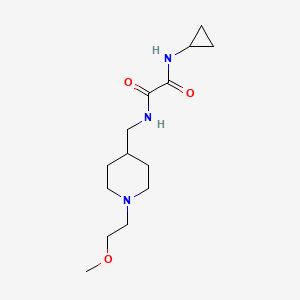![molecular formula C14H11Cl2N5OS2 B2907168 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 905780-71-4](/img/structure/B2907168.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique triazole-thiophene core structure, which is of interest due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves the following key steps:
Formation of the triazole ring: : This is achieved by cyclization of hydrazine derivatives with thiophene-2-carboxylic acid.
Introduction of the amino group: : The amino group is introduced into the triazole ring via amination reactions.
Formation of the acetamide bond: : The triazole-thiophene intermediate is then reacted with 2,6-dichloroaniline and acetic anhydride to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound could be optimized by scaling up these reactions in large reactors, controlling temperature and pressure conditions precisely, and utilizing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole ring, potentially altering its aromaticity and affecting the electronic properties of the molecule.
Substitution: : The chloro groups in the dichlorophenyl ring can be substituted with various nucleophiles, resulting in a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced triazole derivatives.
Substitution: : Various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Biology
Due to its unique structure, the compound may exhibit significant biological activity, making it a candidate for research in fields such as microbiology, pharmacology, and biotechnology.
Medicine
There is potential for this compound to act as a pharmacophore, with possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry
The compound's stability and reactivity make it useful in industrial processes, potentially serving as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It may influence biochemical pathways involved in cell growth, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Uniqueness
What sets 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide apart is its thiophene ring, which imparts unique electronic properties and potential biological activity. Comparatively, other similar compounds may have different ring structures like pyridine or phenyl, which could result in varied reactivity and applications.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(16)12(8)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYOEXBIUBEYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
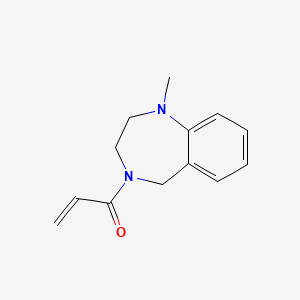
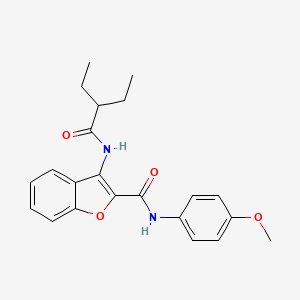
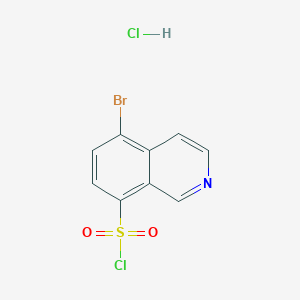
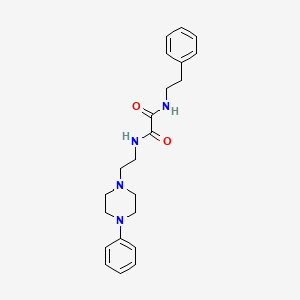
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
![5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2907096.png)
![METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE](/img/structure/B2907097.png)
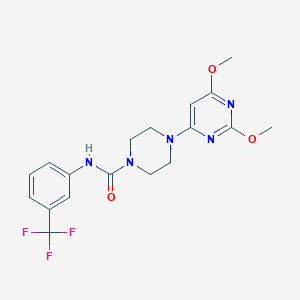
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)

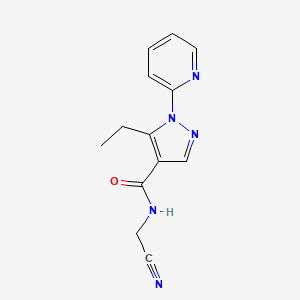
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)

